(1S,2R)-(+)-ephedrine chemical structure and stereochemistry
(1S,2R)-(+)-ephedrine chemical structure and stereochemistry
An In-depth Technical Guide to (1S,2R)-(+)-Ephedrine: Chemical Structure and Stereochemistry
Introduction
Ephedrine is a sympathomimetic amine and a substituted phenethylamine alkaloid, historically extracted from plants of the Ephedra genus.[1][2] For centuries, it has been a cornerstone in traditional Chinese medicine for treating conditions like asthma and bronchitis.[2][3] In modern pharmacology, its applications are primarily as a bronchodilator and decongestant, leveraging its action as a stimulant on the central nervous system and its ability to activate adrenergic receptors.[1][3]
The ephedrine molecule is defined by two chiral centers, giving rise to four distinct stereoisomers. This structural nuance is of paramount importance, as the spatial arrangement of atoms dictates the molecule's interaction with biological targets, leading to significant differences in pharmacological activity and potency among the isomers.[4][5] This guide provides a detailed technical examination of one specific stereoisomer, (1S,2R)-(+)-ephedrine, focusing on its precise chemical structure, the principles governing its stereochemistry, and the analytical protocols required for its unambiguous characterization. For researchers and drug development professionals, a thorough understanding of this specific isomer is critical for ensuring stereochemical purity, predicting biological activity, and meeting regulatory standards. The molecule is also a sought-after precursor in the illicit synthesis of methamphetamine, making its characterization relevant in forensic chemistry.[1]
Chemical Structure and Physicochemical Properties
(1S,2R)-(+)-Ephedrine is systematically named [(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium.[6] Its structure consists of a phenyl group attached to a propanol backbone, with a methylamino group at the second carbon (C2) and a hydroxyl group at the first carbon (C1).[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | [7][8] |
| Molecular Weight | 165.24 g/mol | [6] |
| IUPAC Name | [(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium | [6] |
| Melting Point | 39-43 °C (hemihydrate) | [9] |
| Melting Point (HCl salt) | 218-220 °C | |
| Optical Rotation (HCl salt) | [α]²³/D +34.3° (c=5 in H₂O) | |
| Appearance | Crystals |
Stereochemistry: The Defining Feature of Ephedrine
The presence of two stereogenic centers at carbons C1 and C2 means that ephedrine exists as four stereoisomers. These isomers are grouped into two pairs of enantiomers (non-superimposable mirror images) and are diastereomers (stereoisomers that are not mirror images) of each other.[1][10][11]
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Ephedrine Enantiomers: (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine.
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Pseudoephedrine Enantiomers: (1R,2R)-(-)-pseudoephedrine and (1S,2S)-(+)-pseudoephedrine.[1][10][11]
The distinction between ephedrine and pseudoephedrine lies in the relative orientation of the hydroxyl and methylamino groups. In ephedrine, they are on opposite sides of the carbon backbone (an anti configuration), whereas in pseudoephedrine, they are on the same side (a syn configuration).
Assigning Stereochemistry via Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration (R or S) at each chiral center is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[12][13] This systematic process involves assigning priorities to the four substituents attached to each stereocenter based on atomic number.[13]
Stereocenter C1 (Carbon bearing the -OH group):
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Priority 1: -OH (Oxygen, Z=8)
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Priority 2: -C₆H₅ (Phenyl group; this carbon is bonded to three other carbons)
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Priority 3: -CH(NHCH₃)CH₃ (This carbon is bonded to Nitrogen, Carbon, and Hydrogen)
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Priority 4: -H (Hydrogen, Z=1)
-
Assignment for (1S): With the lowest priority group (-H) oriented away from the observer, the sequence from priority 1 to 3 (-OH → -C₆H₅ → -CH(NHCH₃)CH₃) proceeds in a counter-clockwise direction, designating the center as S .
Stereocenter C2 (Carbon bearing the -NHCH₃ group):
-
Priority 1: -NHCH₃ (Nitrogen, Z=7)
-
Priority 2: -CH(OH)C₆H₅ (This carbon is bonded to Oxygen, Carbon, and Hydrogen)
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Priority 3: -CH₃ (Methyl group; this carbon is bonded to three hydrogens)
-
Priority 4: -H (Hydrogen, Z=1)
-
Assignment for (2R): With the lowest priority group (-H) oriented away, the sequence from priority 1 to 3 (-NHCH₃ → -CH(OH)C₆H₅ → -CH₃) proceeds in a clockwise direction, designating the center as R .
Caption: 3D representation and CIP priorities for (1S,2R)-(+)-ephedrine.
Experimental Protocols for Stereochemical Verification
Confirming the absolute stereochemistry and enantiomeric purity of (1S,2R)-(+)-ephedrine is essential. The following protocols outline standard methodologies for this purpose.
Protocol 1: Polarimetry
Causality: Chiral molecules are optically active, meaning they rotate the plane of polarized light. The specific rotation ([α]) is a fundamental physical constant for a given enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). For (1S,2R)-ephedrine, the rotation is dextrorotatory (+).
Methodology:
-
Sample Preparation: Accurately prepare a solution of (1S,2R)-(+)-ephedrine hydrochloride in deionized water to a precise concentration (e.g., 5 g per 100 mL).
-
Instrument Setup: Calibrate a polarimeter using a blank (deionized water). The instrument should be equipped with a sodium D-line lamp (λ = 589 nm) and the cell temperature maintained at 23°C.
-
Measurement: Fill the polarimeter cell (of a known path length, l, typically 1 dm) with the sample solution and measure the observed angle of rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where c is the concentration in g/mL and l is the path length in dm.
-
Validation: The calculated specific rotation should align with the literature value of +34.3°. A significant deviation would indicate the presence of its enantiomer or other impurities.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
Causality: This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.
Methodology:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns or protein-based columns like CHIRALPAK AGP are effective for separating ephedrine isomers.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, often a mixture of a buffer and an organic modifier (e.g., isopropanol), and thoroughly degas it. The exact composition depends on the column used and must be optimized.
-
Sample Preparation: Dissolve the ephedrine sample in the mobile phase to create a dilute solution suitable for injection.
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Run the analysis under isocratic conditions at a constant flow rate.
-
Detect the eluting peaks using a UV detector (ephedrine has a chromophore due to the phenyl ring).
-
-
Data Analysis: The resulting chromatogram will show two distinct peaks for the (1S,2R) and (1R,2S) enantiomers. By comparing the retention time with a certified reference standard of (1S,2R)-(+)-ephedrine, the peak can be positively identified. The area under the peak is proportional to the concentration, allowing for the determination of enantiomeric excess (ee%).
Caption: Workflow for stereochemical verification using Chiral HPLC.
Conclusion
The (1S,2R)-(+)-ephedrine molecule is a prime example of how subtle differences in three-dimensional atomic arrangement can lead to distinct chemical and pharmacological identities. Its absolute stereochemistry, dictated by the S-configuration at C1 and the R-configuration at C2, is the key determinant of its properties. For professionals in pharmaceutical development and chemical research, rigorous application of analytical techniques such as polarimetry and chiral chromatography is not merely a procedural step but a fundamental requirement for ensuring product quality, safety, and efficacy. The self-validating nature of these protocols, when cross-referenced with established literature values and standards, provides the necessary confidence in the stereochemical integrity of this important compound.
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